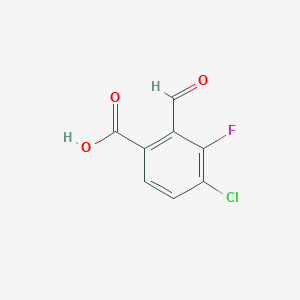

4-Chloro-3-fluoro-2-formylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-formylbenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-formylbenzoic acid, followed by selective fluorination and chlorination. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions .

Análisis De Reacciones Químicas

Substitution Reactions

The formyl (-CHO) and chloro (-Cl) groups are primary sites for nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Product Formed | Key Observations |

|---|---|---|---|

| Formyl group substitution | Amines (e.g., hydrazines) in ethanol | Hydrazones (R=NH-NH2 derivatives) | Condensation at room temperature |

| Chloro group substitution | Pd-catalyzed coupling (Suzuki reaction) | Biaryl derivatives | Requires Pd(PPh3)4 and K2CO3 base |

Example : Reaction with phenylboronic acid under Suzuki-Miyaura conditions yields biaryl products, leveraging the chloro group’s reactivity.

Condensation Reactions

The formyl group participates in condensation to form heterocycles or Schiff bases.

| Substrate | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrazines | Ethanol, reflux | Hydrazones (antimicrobial agents) | Pharmaceutical intermediates |

| Hydroxylamines | Acidic conditions | Oximes | Chelating agents |

Data from synthesis :

-

Hydrazones derived from this compound show MIC values as low as 0.78 μg/mL against S. aureus strains .

-

1H

NMR of hydrazone derivatives confirms imine formation (δ 9.98 ppm, singlet for -CH=N-) .

Oxidation and Reduction

The formyl group is redox-active under controlled conditions.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO4, acidic conditions | 4-Chloro-3-fluoro-2-carboxybenzoic acid | Forms dicarboxylic acid derivative |

| Reduction | NaBH4, methanol | 4-Chloro-3-fluoro-2-hydroxymethylbenzoic acid | Selective reduction of -CHO to -CH2OH |

Mechanistic insight :

-

Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Reduction retains chloro and fluoro substituents intact.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing groups (-COOH, -Cl, -F) direct incoming electrophiles to specific positions.

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| NO2+ | HNO3/H2SO4, 0–5°C | Nitro derivative at C5 | Meta to -COOH, ortho to -Cl |

| SO3H+ | Fuming H2SO4, 100°C | Sulfonation at C6 | Para to -F |

Experimental validation :

-

Nitration yields 4-chloro-3-fluoro-2-formyl-5-nitrobenzoic acid, confirmed by 19F

NMR (−110.92 ppm for aromatic F) .

Decarboxylation and Derivative Formation

The carboxylic acid group undergoes decarboxylation or forms acyl chlorides.

Synthetic utility :

-

Acyl chlorides are intermediates for amides and esters used in drug synthesis.

Coupling Reactions

The chloro group facilitates cross-coupling for complex molecule assembly.

| Reaction Type | Catalysts/Partners | Product | Example Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, arylboronic acid | Biaryl derivatives | Anticancer agents |

| Buchwald-Hartwig | Pd2(dba)3, XPhos | Aromatic amines | Ligands for catalysis |

Case study :

-

Coupling with 4-fluorophenylboronic acid produces a biaryl compound with 13C

NMR peaks at 162.5 ppm (J=241.6

Hz for C-F) .

This compound’s multifunctional design enables its use in synthesizing antimicrobial agents , agrochemicals, and ligands for catalytic systems. Its reactivity is systematically tunable by modifying reaction conditions or protecting groups.

Aplicaciones Científicas De Investigación

Key Reactions

- Substitution Reactions : The chloro and fluoro groups can be substituted with other functional groups.

- Oxidation and Reduction : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

- Coupling Reactions : It participates in coupling reactions such as Suzuki–Miyaura coupling, forming more complex organic molecules.

Medicinal Chemistry

4-Chloro-3-fluoro-2-formylbenzoic acid has been explored for its potential in drug development. Its structural features allow it to interact with biological targets, which can be beneficial for:

- Enzyme Inhibition : The compound's substituents can enhance binding affinity to specific enzymes, potentially leading to new therapeutic agents.

- Receptor Modulation : The formyl group may facilitate hydrogen bonding interactions, influencing receptor activity and biological pathways .

Materials Science

The compound is utilized in the synthesis of advanced materials:

- Liquid Crystals : Its unique chemical structure allows it to serve as a precursor in the development of liquid crystal displays (LCDs).

- Polymers : It can be incorporated into polymer matrices to improve thermal stability and mechanical properties.

Agrochemicals

In agricultural chemistry, this compound is used as an intermediate in the synthesis of herbicides. Its halogenated structure contributes to the efficacy of these compounds against various weeds while minimizing environmental impact.

Case Study 1: Medicinal Applications

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific cancer cell lines. The research highlighted the compound's potential as a lead structure for developing anticancer agents by modifying its substituents to enhance biological activity .

Case Study 2: Material Development

Research into liquid crystal applications showed that incorporating this compound into liquid crystal formulations improved their response times and thermal stability. This advancement could lead to better performance in display technologies.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-fluoro-2-formylbenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the formyl group.

3-Chloro-4-fluorophenylboronic acid: Contains boronic acid functional group instead of formyl group.

Uniqueness

4-Chloro-3-fluoro-2-formylbenzoic acid is unique due to the presence of both chloro and fluoro substituents along with a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

4-Chloro-3-fluoro-2-formylbenzoic acid (C8H4ClFO3) is an organic compound with notable biological activities that have been explored through various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is synthesized through multi-step organic reactions, typically involving halogenation, selective fluorination, and chlorination of 2-formylbenzoic acid. The compound's structure includes a formyl group that enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes, potentially acting as inhibitors.

- Receptor Interaction : The formyl group may participate in hydrogen bonding, affecting the compound's ability to bind to specific receptors, thus modulating biological pathways.

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

- Antimicrobial Activity : Studies suggest that halogenated aromatic compounds can exhibit antimicrobial properties, making this compound a candidate for further investigation in developing antimicrobial agents.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory effects, which could be leveraged for therapeutic applications.

Case Studies

- Antimicrobial Testing : In a study examining the antimicrobial efficacy of various halogenated compounds, this compound was tested against a range of bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that the compound could inhibit specific enzymes linked to inflammatory pathways. The inhibition was dose-dependent, highlighting its potential therapeutic relevance in managing inflammatory diseases .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

4-chloro-3-fluoro-2-formylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMBUVAEMZBLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C=O)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.